cis-3-Hexenyl lactate

Description

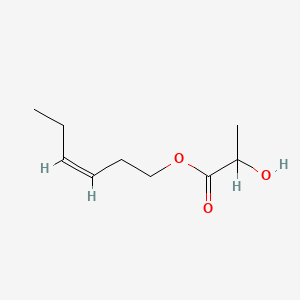

Structure

3D Structure

Propriétés

IUPAC Name |

[(Z)-hex-3-enyl] 2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-3-4-5-6-7-12-9(11)8(2)10/h4-5,8,10H,3,6-7H2,1-2H3/b5-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNLLMULULOBXBY-PLNGDYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCOC(=O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CCOC(=O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20886469 | |

| Record name | Propanoic acid, 2-hydroxy-, (3Z)-3-hexen-1-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20886469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid with a fruity, green odour | |

| Record name | cis-3-Hexenyl lactate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/871/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

71.00 °C. @ 0.70 mm Hg | |

| Record name | cis-3-Hexenyl lactate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036213 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, slightly soluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | cis-3-Hexenyl lactate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036213 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | cis-3-Hexenyl lactate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/871/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.968-0.984 | |

| Record name | cis-3-Hexenyl lactate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/871/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

61931-81-5 | |

| Record name | (Z)-3-Hexenyl lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61931-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexenyl lactate, (3Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061931815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-hydroxy-, (3Z)-3-hexen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2-hydroxy-, (3Z)-3-hexen-1-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20886469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-hex-3-enyl lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HEXENYL LACTATE, (3Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55ET6N4SAG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | cis-3-Hexenyl lactate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036213 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of cis-3-Hexenyl lactate

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-3-Hexenyl lactate (B86563), a naturally occurring ester, is a significant contributor to the characteristic aroma of various fruits and vegetables.[1] Predominantly utilized in the flavor and fragrance industry, this compound imparts a green, fruity, and creamy sensory profile.[1] While its primary application lies in consumer products, a thorough understanding of its physicochemical properties is paramount for its synthesis, quality control, and potential toxicological assessment. This technical guide provides a comprehensive overview of the known physicochemical characteristics of cis-3-Hexenyl lactate, detailed experimental protocols for their determination, and an exploration of its metabolic fate.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. These properties are crucial for predicting its behavior in various matrices and for its application in different formulations.

Identification and Structure

| Property | Value | Source |

| Chemical Name | (Z)-3-Hexenyl 2-hydroxypropanoate | [2] |

| Common Synonyms | This compound, (Z)-Hex-3-enyl lactate | [2] |

| CAS Number | 61931-81-5 | [3] |

| Molecular Formula | C₉H₁₆O₃ | [3] |

| Molecular Weight | 172.22 g/mol | [2] |

| SMILES | CC/C=C\CCOC(=O)C(C)O | [2] |

| InChI | InChI=1S/C9H16O3/c1-3-4-5-6-7-12-9(11)8(2)10/h4-5,8,10H,3,6-7H2,1-2H3/b5-4- | [2] |

Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Green, leafy, waxy, melon, sweet, violet | [3] |

| Taste | Fruity, green | [] |

| Boiling Point | 71 °C at 0.7 mmHg; 96°C at 7 mmHg; 249.96 °C (estimated) | [] |

| Density | 0.970 - 0.987 g/mL at 20 °C; 0.973 - 0.983 g/mL at 25 °C | [3][] |

| Refractive Index | 1.4410 - 1.4510 at 20 °C; 1.442 - 1.448 at 20 °C | [3][] |

| Flash Point | >110 °C (closed cup) | |

| Solubility | Slightly soluble in water; soluble in organic solvents and oils | [3][] |

Experimental Protocols

This section details the standard methodologies for determining the key physicochemical properties of this compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. The Thiele tube method is a convenient technique for determining the boiling point of small quantities of a liquid.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating source (e.g., Bunsen burner or hot plate)

-

Mineral oil

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

The capillary tube is inverted and placed inside the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The Thiele tube is filled with mineral oil to a level above the side arm.

-

The thermometer and test tube assembly are immersed in the mineral oil in the Thiele tube.

-

The side arm of the Thiele tube is gently heated.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density (ASTM D4052)

Density is the mass per unit volume of a substance. The ASTM D4052 standard test method utilizes a digital density meter for the determination of density of liquids.

Apparatus:

-

Digital density meter

-

Syringe or autosampler for sample injection

-

Thermostatic bath to control the temperature of the measuring cell

Procedure:

-

The digital density meter is calibrated using two standards of known density (e.g., dry air and distilled water).

-

The temperature of the measuring cell is set to the desired value (e.g., 20 °C or 25 °C) and allowed to equilibrate.

-

A small volume of this compound is introduced into the measuring cell, taking care to avoid the formation of bubbles.

-

The instrument measures the oscillation period of the U-tube containing the sample.

-

The density is automatically calculated from the oscillation period and the calibration constants.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property that can be used to identify and assess the purity of a substance.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Light source (sodium lamp)

-

Dropper

Procedure:

-

The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

The temperature of the prisms is maintained at the desired value (e.g., 20 °C) by circulating water from the constant temperature bath.

-

A few drops of this compound are placed on the surface of the measuring prism.

-

The prisms are closed and the light source is positioned.

-

The borderline between the light and dark fields is brought into the center of the crosshairs by adjusting the control knob.

-

The refractive index is read directly from the instrument's scale.

Determination of Flash Point (ASTM D93)

The flash point is the lowest temperature at which a volatile substance can vaporize to form an ignitable mixture in air. The Pensky-Martens closed-cup tester is a standard apparatus for this measurement.[5][6][7][8][9]

Apparatus:

-

Pensky-Martens closed-cup tester

-

Thermometer

-

Heating source

Procedure:

-

The sample cup is filled with this compound to the specified level.

-

The lid, which contains a stirrer and an ignition source, is placed on the cup.

-

The sample is heated at a slow, constant rate while being stirred.

-

At specified temperature intervals, the ignition source is dipped into the vapor space above the liquid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. A general qualitative method for determining the solubility of an ester in water is described below.[10]

Apparatus:

-

Test tubes

-

Vortex mixer

-

Graduated pipette

Procedure:

-

A known volume of this compound (e.g., 0.1 mL) is added to a test tube.

-

A known volume of water (e.g., 3 mL) is added to the test tube.

-

The test tube is sealed and vigorously agitated using a vortex mixer for a set period.

-

The mixture is allowed to stand and equilibrate.

-

The mixture is visually inspected for the presence of a single phase (soluble), two distinct phases (insoluble), or cloudiness (slightly soluble). For quantitative analysis, the concentration of the ester in the aqueous phase can be determined using techniques like gas chromatography.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR data for this compound are available in public databases such as PubChem.[2] These spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

-

Mass Spectrometry (MS): The mass spectrum of this compound, typically obtained by electron ionization (EI), shows a characteristic fragmentation pattern that can be used for its identification. The mass spectrum is available on the NIST WebBook.[11][12]

-

-

A strong C=O stretching vibration around 1735 cm⁻¹ (ester).

-

A broad O-H stretching vibration around 3400 cm⁻¹ (alcohol).

-

C-O stretching vibrations in the range of 1300-1000 cm⁻¹.

-

A C=C stretching vibration around 1650 cm⁻¹ (alkene).

-

=C-H stretching vibrations just above 3000 cm⁻¹.

-

Metabolic Fate

As a flavor ester, this compound is expected to undergo metabolic processes common to other xenobiotic esters upon ingestion.[13] A specific, complex signaling pathway is not anticipated for this compound in the context of drug development. The primary metabolic pathway involves hydrolysis by carboxylesterases, which are abundant in the liver and other tissues.[13] This enzymatic cleavage would yield cis-3-hexen-1-ol (B126655) and lactic acid, both of which are endogenous or readily metabolized compounds.

Caption: Metabolic pathway of this compound.

Safety and Handling

This compound is generally considered safe for its intended use in flavors and fragrances. However, as with any chemical, appropriate safety precautions should be observed. It may cause skin and eye irritation.[14] Good laboratory practices, including the use of personal protective equipment such as gloves and safety glasses, are recommended. It should be handled in a well-ventilated area.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, along with standardized experimental protocols for their determination. The information presented is essential for researchers and scientists involved in the synthesis, analysis, and application of this compound. While not a typical drug candidate, understanding its metabolic fate is crucial for a complete toxicological profile. The data and methodologies outlined herein serve as a valuable resource for professionals in the fields of chemistry, food science, and toxicology.

References

- 1. (Z)-3-hexen-1-yl lactate, 61931-81-5 [thegoodscentscompany.com]

- 2. 3-Hexenyl lactate, (3Z)- | C9H16O3 | CID 5364231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [ventos.com]

- 5. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 6. precisionlubrication.com [precisionlubrication.com]

- 7. store.astm.org [store.astm.org]

- 8. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 9. store.astm.org [store.astm.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. cis-3-Hexenyllactate [webbook.nist.gov]

- 12. cis-3-Hexenyllactate [webbook.nist.gov]

- 13. The safety evaluation of food flavouring substances: the role of metabolic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

Cis-3-Hexenyl Lactate: A Technical Guide to its Natural Occurrence, Analysis, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-3-Hexenyl lactate (B86563) is a volatile organic compound that contributes to the characteristic green and fruity aromas of various plants. As a member of the diverse family of hexenyl esters, it is of significant interest in the fields of flavor and fragrance chemistry, as well as in the study of plant biochemistry and signaling. This technical guide provides an in-depth overview of the known natural sources, analytical methodologies for its identification and quantification, and a plausible biosynthetic pathway for cis-3-Hexenyl lactate.

Natural Sources and Occurrence

This compound has been identified as a natural constituent in the plant kingdom. While its presence is often in trace amounts, making detection challenging, it has been definitively identified in Mentha spicata L. (spearmint). The characteristic "green" aroma of many fruits and vegetables is due to a class of compounds known as green leaf volatiles (GLVs), which includes cis-3-hexenol, the alcohol precursor to this compound. Lactic acid, the other precursor, is also widespread in nature, particularly in fermented fruits and vegetables.

Due to the scarcity of direct quantitative data for this compound in natural sources, the following table summarizes the occurrence of its key precursors, cis-3-hexenol and lactic acid, in various plants. The presence of both precursors in a plant suggests the potential for the natural occurrence of this compound.

| Plant Source | Precursor | Concentration/Notes |

| Mentha spicata L. (Spearmint) | This compound | Identified as a biological source. |

| Various Fruits and Vegetables | cis-3-Hexenol (a Green Leaf Volatile) | Present in freshly cut or damaged plant tissues, contributing to the "green" aroma. |

| Fermented Fruits and Vegetables | Lactic Acid | Produced during lactic acid fermentation. |

Proposed Biosynthesis of this compound

The biosynthesis of this compound in plants is hypothesized to occur via the convergence of two major metabolic pathways: the lipoxygenase (LOX) pathway, which produces green leaf volatiles, and the pathway for organic acid synthesis.

1. Lipoxygenase (LOX) Pathway: This pathway is initiated in response to tissue damage.

- Linolenic acid , an 18-carbon fatty acid, is converted to 13-hydroperoxylinolenic acid by the enzyme lipoxygenase (LOX) .

- Hydroperoxide lyase (HPL) then cleaves 13-hydroperoxylinolenic acid to produce (Z)-3-hexenal .

- (Z)-3-hexenal is subsequently reduced to (Z)-3-hexenol by alcohol dehydrogenase (ADH) .

2. Lactic Acid Formation:

- Lactic acid is a product of glycolysis, particularly under anaerobic or fermentative conditions within plant cells.

3. Esterification:

- The final step is the esterification of (Z)-3-hexenol with lactic acid , catalyzed by an alcohol acyltransferase (AAT) or a similar esterase enzyme, to form This compound .

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

The following section details a general protocol for the extraction, identification, and quantification of this compound from a plant matrix, such as Mentha spicata leaves. This protocol is based on standard methodologies for the analysis of volatile organic compounds.

Sample Preparation

-

Harvesting: Collect fresh, healthy leaves from the plant.

-

Homogenization: To mimic natural wounding and induce the formation of GLVs, homogenize a known weight of the fresh leaves (e.g., 5 g) in a minimal volume of a saturated CaCl₂ solution to inhibit enzymatic activity post-homogenization.

-

Internal Standard: Add a known amount of an appropriate internal standard (e.g., ethyl heptanoate) to the homogenate for quantification purposes.

Extraction: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique ideal for volatile and semi-volatile compounds.

-

Vial Preparation: Transfer the homogenized plant material into a headspace vial and seal it with a PTFE/silicone septum.

-

Incubation: Place the vial in a heating block or water bath at a controlled temperature (e.g., 40-60°C) for a specific period (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace.

-

Extraction: Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined time (e.g., 30-60 minutes) to adsorb the analytes.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Desorption: Insert the SPME fiber into the heated injection port of the GC-MS system for thermal desorption of the analytes.

-

Gas Chromatography:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-INNOWax).

-

Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to separate the compounds based on their boiling points and polarity.

-

Carrier Gas: Use helium at a constant flow rate.

-

-

Mass Spectrometry:

-

Ionization: Use electron impact (EI) ionization at 70 eV.

-

Mass Analyzer: Scan a mass range of m/z 35-400.

-

Identification: Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard. The mass spectrum will show characteristic fragment ions.

-

Quantification: Quantify the compound by comparing the peak area of a characteristic ion of this compound to the peak area of the internal standard.

-

Caption: General workflow for the analysis of this compound.

Conclusion

This compound is a naturally occurring volatile compound with potential applications in the flavor and fragrance industries. While its direct quantification in natural sources is not widely reported, its presence in plants like Mentha spicata is established. The proposed biosynthetic pathway and the detailed analytical workflow provided in this guide offer a solid foundation for researchers and scientists interested in further exploring the biochemistry, natural occurrence, and potential applications of this intriguing molecule. Further research is warranted to quantify its concentration in various plant species and to fully elucidate the enzymatic machinery responsible for its biosynthesis.

The Biosynthesis of cis-3-Hexenyl Lactate in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-3-Hexenyl lactate (B86563) is a volatile organic compound that contributes to the characteristic green and fruity aroma of many plants. As a member of the diverse family of plant secondary metabolites, it plays a role in plant defense, signaling, and interactions with other organisms. Understanding its biosynthesis is crucial for applications in flavor and fragrance industries, as well as for elucidating complex plant metabolic networks relevant to crop improvement and the development of novel therapeutic agents. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of cis-3-hexenyl lactate, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Core Biosynthetic Pathway

The formation of this compound in plants is hypothesized to occur through the convergence of two distinct metabolic pathways: the lipoxygenase (LOX) pathway, which produces the alcohol moiety (cis-3-hexenol), and the glycolytic pathway, which provides the lactate moiety. The final step involves the esterification of these two precursors, likely catalyzed by an alcohol acyltransferase (AAT).

Biosynthesis of cis-3-Hexenol (The Lipoxygenase Pathway)

The biosynthesis of cis-3-hexenol, a common "green leaf volatile" (GLV), is initiated by damage to plant tissues, which triggers the release of α-linolenic acid from cell membranes.

-

Oxygenation: Lipoxygenase (LOX) incorporates molecular oxygen into α-linolenic acid to form 13-hydroperoxy-linolenic acid.

-

Cleavage: The enzyme hydroperoxide lyase (HPL) cleaves 13-hydroperoxy-linolenic acid into cis-3-hexenal (B147320) and 12-oxo-cis-9-dodecenoic acid.

-

Reduction: cis-3-Hexenal is subsequently reduced to cis-3-hexenol by the action of alcohol dehydrogenase (ADH).

Biosynthesis of Lactic Acid

Lactic acid is a product of glycolysis and is synthesized from pyruvate (B1213749).

-

Glycolysis: Glucose is metabolized through the glycolytic pathway to produce pyruvate.

-

Reduction of Pyruvate: Under certain physiological conditions, such as hypoxia or in response to specific developmental cues, pyruvate is reduced to lactate by the enzyme lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD+. Both D-lactate and L-lactate dehydrogenases have been identified in plants[1].

Esterification to form this compound

The final step in the biosynthesis of this compound is the esterification of cis-3-hexenol with a lactate moiety. This reaction is likely catalyzed by an alcohol acyltransferase (AAT), a diverse family of enzymes in plants responsible for the formation of various esters. Plant AATs, many of which belong to the BAHD superfamily, typically utilize an acyl-CoA thioester as the acyl donor. Therefore, it is probable that lactate is first activated to lactoyl-CoA before being transferred to cis-3-hexenol. Alcohol acyltransferases are known to be capable of producing lactate esters[2].

Quantitative Data

The concentrations of the precursors and the final product can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. The following table summarizes representative quantitative data found in the literature.

| Compound | Plant Species | Tissue | Concentration/Amount | Citation |

| α-Linolenic Acid | Tomato (Lycopersicon esculentum) | Leaves (wounded) | Increase of >15-fold over control | [3] |

| α-Linolenic Acid | Pumpkin (Cucurbita moschata) | Leaves (chilling stress) | Significant increase | [4] |

| cis-3-Hexenol | Pomegranate (Punica granatum) | Leaves | ~1.5 ng/g FW (control) | [5] |

| Lactic Acid | Tomato (Lycopersicum esculentum) | Seedlings | ~0.01M effective concentration for growth promotion | [6] |

| Lactic Acid | Phaseolus seeds | Cotyledons (wet conditions) | Accumulates for ~30 hours | [7] |

Visualizing the Pathway and Workflows

Biosynthesis Pathway of this compound

Caption: Proposed pathway for this compound biosynthesis.

Experimental Workflow for Enzyme Characterization

Caption: Workflow for characterizing the candidate acyltransferase.

Experimental Protocols

Lactate Dehydrogenase (LDH) Activity Assay in Plant Extracts

This protocol is adapted for a microplate reader to determine LDH activity in plant tissue extracts[8][9][10][11].

Materials:

-

LDH Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

LDH Substrate Mix (containing lithium lactate)

-

NAD+ solution

-

INT (p-iodonitrotetrazolium violet) solution in DMSO

-

PMS (phenazine methosulfate) solution

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 490 nm

Procedure:

-

Sample Preparation: Homogenize fresh plant tissue (e.g., 100 mg) in cold LDH Assay Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C to remove cell debris. The supernatant is the crude enzyme extract.

-

Reagent Preparation:

-

Prepare a stock solution of INT in DMSO (e.g., 3.3 mg/100 µl).

-

Prepare a stock solution of PMS in water (e.g., 0.9 mg/100 µl).

-

Prepare a working solution of NAD+ in water (e.g., 8.6 mg/2.3 ml).

-

Shortly before the assay, prepare the PMS/INT/NAD+ solution by mixing the stock solutions.

-

-

Assay:

-

To each well of a 96-well plate, add 50 µl of the PMS/INT/NAD+ solution.

-

Add 50 µl of the lithium lactate substrate solution.

-

Initiate the reaction by adding 50 µl of the plant extract.

-

Include a negative control with assay buffer instead of the plant extract.

-

-

Measurement:

-

Measure the absorbance at 490 nm kinetically over a period of 5-10 minutes at a constant temperature (e.g., 25°C).

-

The rate of increase in absorbance is proportional to the LDH activity.

-

-

Calculation: Calculate the LDH activity based on the rate of change in absorbance and the molar extinction coefficient of the reduced INT.

Heterologous Expression and Characterization of a Candidate Alcohol Acyltransferase (AAT)

This protocol describes the expression of a candidate AAT gene in E. coli and subsequent characterization of the purified enzyme[12][13][14].

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with a purification tag (e.g., pET vector with a His-tag)

-

LB medium and appropriate antibiotics

-

IPTG (isopropyl β-D-1-thiogalactopyranoside)

-

Ni-NTA affinity chromatography column

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Substrates: cis-3-hexenol and lactoyl-CoA (or lactate and an ATP/CoA-ligase system)

-

GC-MS or LC-MS for product analysis

Procedure:

-

Cloning: Amplify the full-length coding sequence of the candidate AAT gene from plant cDNA and clone it into the expression vector.

-

Expression:

-

Transform the recombinant plasmid into the E. coli expression strain.

-

Grow the bacterial culture at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG (e.g., 0.1-0.5 mM) and incubate at a lower temperature (e.g., 18-25°C) overnight.

-

-

Purification:

-

Harvest the cells by centrifugation and resuspend them in lysis buffer.

-

Lyse the cells by sonication and centrifuge to remove cell debris.

-

Purify the His-tagged AAT protein from the supernatant using a Ni-NTA affinity column according to the manufacturer's instructions.

-

-

Enzyme Assay:

-

Set up a reaction mixture containing the purified AAT enzyme, cis-3-hexenol, and lactoyl-CoA in the assay buffer.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the formed ester.

-

-

Product Analysis:

Quantification of this compound and its Precursors by GC-MS

This protocol outlines a general method for the analysis of volatile and semi-volatile compounds from plant tissues.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., DB-5ms or equivalent)

-

Solid-phase microextraction (SPME) fibers or solvent for extraction (e.g., dichloromethane)

-

Internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample)

Procedure:

-

Sample Preparation (Headspace SPME):

-

Place a known amount of fresh plant tissue into a headspace vial.

-

Add the internal standard.

-

Seal the vial and incubate at a controlled temperature to allow volatiles to equilibrate in the headspace.

-

Expose the SPME fiber to the headspace for a defined period.

-

-

Sample Preparation (Solvent Extraction):

-

Grind a known amount of plant tissue in liquid nitrogen.

-

Extract the ground tissue with a suitable solvent (e.g., dichloromethane) containing an internal standard.

-

Concentrate the extract to a final volume.

-

-

GC-MS Analysis:

-

Injection: For SPME, desorb the fiber in the hot GC inlet. For solvent extracts, inject a small volume (e.g., 1 µl).

-

Separation: Use a suitable temperature program for the GC oven to separate the compounds of interest.

-

Detection: Operate the mass spectrometer in full scan mode to identify the compounds based on their mass spectra and retention times. For quantification, use selected ion monitoring (SIM) mode for higher sensitivity and specificity.

-

-

Quantification:

-

Generate a calibration curve using authentic standards of cis-3-hexenol, lactic acid (after derivatization), and this compound.

-

Calculate the concentration of the analytes in the sample based on the peak area ratios relative to the internal standard and the calibration curve.

-

Conclusion

The biosynthesis of this compound in plants is a fascinating example of the interplay between different metabolic pathways to generate the vast diversity of plant secondary metabolites. While the general framework of its formation from α-linolenic acid and pyruvate is well-supported by existing knowledge of plant biochemistry, the specific alcohol acyltransferase responsible for the final esterification step remains to be definitively identified. The experimental protocols provided in this guide offer a roadmap for researchers to further investigate this pathway, characterize the involved enzymes, and quantify the relevant metabolites. Such studies will not only enhance our fundamental understanding of plant metabolism but also open up new avenues for the biotechnological production of valuable flavor and fragrance compounds and potentially inform the development of novel plant-derived therapeutic agents.

References

- 1. Showing Compound this compound (FDB015071) - FooDB [foodb.ca]

- 2. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Transcriptomic and Physiological Analysis Reveal That α-Linolenic Acid Biosynthesis Responds to Early Chilling Tolerance in Pumpkin Rootstock Varieties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. crimsonpublishers.com [crimsonpublishers.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]

- 9. 3.5.3. Lactate Dehydrogenase (LDH) Cytotoxicity Assay [bio-protocol.org]

- 10. abcam.cn [abcam.cn]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Frontiers | Identification, Molecular Cloning, and Functional Characterization of a Coniferyl Alcohol Acyltransferase Involved in the Biosynthesis of Dibenzocyclooctadiene Lignans in Schisandra chinensis [frontiersin.org]

- 13. Heterologous Expression and Characterization of Plant Wax Ester Producing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Heterologous Expression and Characterization of Plant Wax Ester Producing Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 3-Hexenyl lactate, (3Z)- | C9H16O3 | CID 5364231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. cis-3-Hexenyllactate [webbook.nist.gov]

A Comprehensive Technical Guide to cis-3-Hexenyl lactate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of cis-3-Hexenyl lactate (B86563), a molecule of interest in the flavor and fragrance industry, with potential considerations for broader biochemical applications. This document details its chemical identity, physicochemical properties, proposed experimental protocols for its synthesis and analysis, and a discussion of its known biological context.

Chemical Identity and Structure

cis-3-Hexenyl lactate is a carboxylic ester known for its characteristic fruity and green aroma.[1]

-

Systematic IUPAC Name: [(Z)-hex-3-enyl] 2-hydroxypropanoate

-

Synonyms: Lactic acid cis-3-hexenyl ester, (Z)-3-hexen-1-yl lactate, Propanoic acid, 2-hydroxy-, (3Z)-3-hexenyl ester[4]

Chemical Structure:

Physicochemical and Organoleptic Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference(s) |

| Physical State | Clear, colorless to pale yellow liquid | [7] |

| Boiling Point | 71 °C at 0.7 mmHg | [1] |

| Density | 0.970 - 0.987 g/mL at 20-25 °C | [7] |

| Refractive Index | 1.4410 - 1.4510 at 20 °C | [7] |

| Flash Point | >110 °C (230 °F) | [1] |

| Purity (GC) | ≥ 96% | [5][7] |

| Solubility | Slightly soluble in water; soluble in alcohol and oils | [7] |

| Odor Profile | Fruity, green, leafy, waxy, melon, sweet | [7][8] |

| Taste Profile | Green, leafy, waxy with fruity, tropical nuances at 50 ppm | [1] |

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis and analysis of this compound. These protocols are derived from established chemical principles and related experimental procedures.

Synthesis via Fischer Esterification

This compound can be synthesized through the acid-catalyzed esterification of lactic acid with cis-3-hexen-1-ol (B126655).

Materials:

-

Lactic acid (88% aqueous solution)

-

cis-3-Hexen-1-ol (≥98%)

-

Sulfuric acid (98%, catalyst)

-

Toluene (B28343) (reagent grade)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Fractional distillation apparatus

Procedure:

-

To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add lactic acid (0.1 mol), cis-3-hexen-1-ol (0.12 mol), and toluene (100 mL).

-

Slowly add concentrated sulfuric acid (0.5 mL) to the stirred mixture.

-

Heat the mixture to reflux using a heating mantle. Water produced during the esterification will be collected in the Dean-Stark trap.

-

Continue the reaction for 4-6 hours or until no more water is collected.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Below is a DOT script for a workflow diagram of the synthesis and purification process.

References

- 1. This compound manufacturers and suppliers in China - ODOWELL [odowell.com]

- 3. 3-Hexenyl lactate, (3Z)- | C9H16O3 | CID 5364231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cis-3-Hexenyllactate [webbook.nist.gov]

- 5. berjeinc.com [berjeinc.com]

- 6. scbt.com [scbt.com]

- 7. This compound [ventos.com]

- 8. (Z)-3-hexen-1-yl lactate, 61931-81-5 [thegoodscentscompany.com]

An In-depth Technical Guide to the Odor Profile and Sensory Characteristics of cis-3-Hexenyl lactate

Abstract

cis-3-Hexenyl lactate (B86563) is a significant contributor to the flavor and fragrance industry, valued for its distinctive fresh, green, and fruity aroma profile.[1] This ester, formed from cis-3-hexenol and lactic acid, is utilized in a variety of commercial applications, from perfumery to food flavoring.[1] This technical guide provides a comprehensive overview of the sensory and physicochemical properties of cis-3-Hexenyl lactate. It includes a detailed summary of its odor and taste characteristics, experimental protocols for its sensory analysis, and a discussion of its chemical properties and synthesis. This document is intended for researchers, scientists, and professionals in the fields of flavor and fragrance chemistry and drug development.

Physicochemical Properties

This compound is an organic compound classified as a carboxylic acid ester.[2] The presence of a cis-double bond in the hexenyl chain is a key contributor to its characteristic "green" scent.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 61931-81-5 | [3][4] |

| EINECS Number | 263-337-4 | [3][4] |

| FEMA Number | 3690 | [3][4] |

| JECFA Number | 934 | [3] |

| Molecular Formula | C9H16O3 | [3][4] |

| Molecular Weight | 172.22 g/mol | [3][4] |

| Appearance | Clear, colorless to pale yellow liquid | [4][5] |

| Boiling Point | 71 °C at 0.7 mm Hg | [3] |

| Density | 0.982 g/mL at 25 °C | [3] |

| Refractive Index | 1.446 at 20 °C | [3] |

| Flash Point | > 230 °F (> 110 °C) | [3][6] |

| Solubility | Slightly soluble in water; soluble in alcohol and oils | [4][5] |

Odor Profile and Sensory Characteristics

The sensory profile of this compound is predominantly characterized by green and fruity notes. The various descriptors used by different suppliers and researchers are compiled in Table 2. These descriptors highlight its complexity, with nuances ranging from leafy and waxy to tropical and sweet.

Table 2: Sensory Characteristics of this compound

| Source | Odor Descriptors | Taste Descriptors |

| ODOWELL | Fruity-green | At 50 ppm: green, leafy, waxy with fruity, tropical nuances[3] |

| The Good Scents Company | Green, fruity, sweet, melon, leafy, waxy, violet leaf, tropical[7] | Green, strawberry, leafy, waxy, fruity, tropical[7] |

| Sigma-Aldrich | Fruity, green, leafy, melon, sweet[6] | Not specified |

| Ventos | Green, leafy, waxy, melon, sweet, violet[4] | Green, leafy, waxy, fruity, tropical[4] |

| Sinofi Ingredients | Fresh, green, herbaceous[1] | Not specified |

The taste profile at a concentration of 50 ppm is described as green, leafy, and waxy with fruity, tropical undertones.[3] It is noted for its ability to blend well with fruity and herbal notes, making it suitable for enhancing flavors such as pear, apple, melon, strawberry, and even caramel.[7]

Experimental Protocols

3.1. Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a pivotal technique for identifying the specific volatile compounds responsible for the aroma of a substance.[8] A typical workflow for the GC-O analysis of a sample containing this compound would involve the following steps:

-

Sample Preparation: Volatile compounds are extracted from the sample matrix. A common solvent-free method is headspace sampling, such as Solid Phase Microextraction (SPME), where a coated fiber adsorbs the volatiles.[9]

-

Gas Chromatography: The extracted volatiles are thermally desorbed from the fiber into the GC inlet and separated on a capillary column (e.g., HP5-MS).[8] A typical temperature program might be: start at 37°C, ramp to 100°C at 3.5°C/min, then ramp to 250°C at 15°C/min.[8]

-

Effluent Splitting: The column effluent is split, with a portion directed to a mass spectrometer (MS) for chemical identification and the other to an olfactometry port for sensory detection by a trained panelist.[8][9]

-

Olfactometry: A trained assessor sniffs the effluent from the olfactometry port and records the time, intensity, and description of each perceived odor.

-

Data Analysis: The data from the MS and the olfactometry port are correlated to identify the specific compounds responsible for the different aroma notes.

3.2. Sensory Evaluation Protocol

A descriptive sensory analysis is conducted to characterize the odor profile of this compound.

-

Panelist Selection: A panel of 8-12 trained assessors is selected based on their ability to discriminate and describe different aromas.

-

Sample Preparation: this compound is diluted in an appropriate solvent (e.g., propylene (B89431) glycol or ethanol) to a concentration suitable for sensory evaluation (e.g., 50 ppm for taste).[3] Samples are presented in coded, covered glass containers.

-

Evaluation: Panelists assess the samples in a controlled environment with neutral lighting and air circulation. They are asked to rate the intensity of various aroma descriptors (e.g., green, fruity, waxy) on a structured scale (e.g., a 15-point scale).

-

Data Analysis: The intensity ratings from the panelists are averaged, and statistical analysis (e.g., ANOVA) is performed to identify significant differences between samples and to generate a sensory profile.

Synthesis and Chemical Relationships

This compound is produced through the direct esterification of cis-3-hexenol and lactic acid, typically catalyzed by an acid.[1] This process is the most economically viable method for commercial production.[1] The resulting molecule's odor profile is a direct consequence of its constituent parts.

Applications

This compound is a versatile ingredient in both the flavor and fragrance industries.[1] Its green and fruity notes are used to impart naturalness in various compositions.[7] It is particularly effective in fruit flavors like pear, apple, and melon, as well as in vegetable flavors such as tomato.[7] In perfumery, its milder notes can blend well with herbal and fruity accords.[7]

Safety and Regulatory Information

This compound has been evaluated for safety. According to the Research Institute for Fragrance Materials (RIFM), it is not considered to be genotoxic.[10] It is approved for use in the flavor and fragrance industries by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[1] The material is classified as a combustible liquid and can cause skin, eye, and respiratory irritation.[6]

Conclusion

This compound possesses a complex and desirable sensory profile characterized by a harmonious blend of green, leafy, waxy, and fruity notes. Its unique characteristics, underpinned by its specific chemical structure, make it a valuable component in the creation of a wide range of flavors and fragrances. A thorough understanding of its physicochemical properties and the application of standardized analytical protocols, such as GC-O and descriptive sensory analysis, are essential for its effective utilization and for ensuring quality and consistency in commercial applications.

References

- 1. Buy Bulk - this compound | Wholesale Supplier [sinofoodsupply.com]

- 2. Showing Compound this compound (FDB015071) - FooDB [foodb.ca]

- 3. This compound manufacturers and suppliers in China - ODOWELL [odowell.com]

- 4. This compound [ventos.com]

- 5. chemicalbull.com [chemicalbull.com]

- 6. 顺式-3-己烯醇乳酸酯 natural, ≥97%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 7. (Z)-3-hexen-1-yl lactate, 61931-81-5 [thegoodscentscompany.com]

- 8. aidic.it [aidic.it]

- 9. pfigueiredo.org [pfigueiredo.org]

- 10. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

Commercial Availability and Technical Guide for cis-3-Hexenyl lactate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthesis, and potential biological relevance of cis-3-Hexenyl lactate (B86563). The information is tailored for researchers, scientists, and professionals involved in drug development and related fields.

Commercial Availability and Suppliers

cis-3-Hexenyl lactate is commercially available from a variety of suppliers, primarily catering to the flavor, fragrance, and chemical research industries. The compound is valued for its green, fruity, and creamy aroma profile. For research and development purposes, it is crucial to consider the purity, quantity, and available technical documentation when selecting a supplier. Below is a summary of notable suppliers and their typical product specifications.

| Supplier | Purity | Available Quantities | Notes |

| Sigma-Aldrich (Merck) | ≥97% (natural), ≥98% (synthetic) | 1 g, 100 g, 500 g, 1 kg | Offers both natural and synthetic grades. Provides basic physical and chemical properties. |

| Vigon International | Varies | 1 kg, 5 kg, 10 kg, 50 kg | Provides FEMA number and other regulatory information. Safety data sheets are available. |

| Sinofi Ingredients | Food Grade (FCC, GC Content ≥98.0%) | Bulk quantities | A bulk manufacturer and supplier based in China.[1] |

| Chemical Bull | Premium-grade for flavor and fragrance | Bulk volumes | Offers global distribution and supporting documents.[2] |

| HERBOCHEM INDUSTRIES | 98% | As per buyer requirement (Min. 100 kg) | Manufacturer, exporter, and supplier based in India.[3] |

| ODOWELL | ≥98% | Inquire for details | Manufacturer and supplier in China. Provides some chemical properties.[4] |

| Santa Cruz Biotechnology | For research use only | Inquire for details | Provides basic molecular information.[5] |

Pricing Information:

Pricing for this compound can vary significantly based on the supplier, grade (natural vs. synthetic), purity, and order volume. As of late 2025, indicative pricing from some suppliers is as follows:

| Supplier | Quantity | Price (USD) |

| Vigon International | 1 kg | $1,001.00 |

| Vigon International | 5 kg | $876.00/kg |

| Vigon International | 10 kg | $856.00/kg |

| Vigon International | 50 kg | $850.00/kg |

| Sigma-Aldrich (Natural) | 100 g | $176.00 |

| Sigma-Aldrich (Natural) | 500 g | $682.00 |

| Sigma-Aldrich (Natural) | 1 kg | $1,240.00 |

Note: Prices are subject to change and should be confirmed with the supplier.

Physicochemical and Regulatory Data

| Property | Value | Reference |

| CAS Number | 61931-81-5 | [5][6] |

| FEMA Number | 3690 | [6] |

| Molecular Formula | C₉H₁₆O₃ | [5] |

| Molecular Weight | 172.22 g/mol | [5] |

| Boiling Point | 71 °C at 0.7 mm Hg | [4] |

| Density | ~0.982 g/mL at 25 °C | [4] |

| Refractive Index | ~1.446 at 20 °C | [4] |

| Regulatory Status | Generally Recognized as Safe (GRAS) by FEMA | [1] |

Experimental Protocols

While the industrial production of this compound is often a proprietary process, a common and efficient method for its synthesis, particularly for research applications, is through lipase-catalyzed esterification. This chemoenzymatic approach offers high selectivity and milder reaction conditions compared to traditional chemical synthesis.

Lipase-Catalyzed Synthesis of this compound

This protocol is a representative method based on published procedures for lipase-catalyzed esterification of alcohols.

Materials:

-

cis-3-Hexenol (≥98%)

-

Lactic acid (≥85%)

-

Immobilized lipase (B570770) (e.g., Novozym 435 from Candida antarctica lipase B)

-

Anhydrous organic solvent (e.g., n-hexane or toluene)

-

Molecular sieves (3Å, activated)

-

Sodium bicarbonate (5% w/v aqueous solution)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer with heating plate

-

Reaction vessel with a condenser

Procedure:

-

Reactant Preparation: In a clean, dry reaction vessel, dissolve equimolar amounts of cis-3-Hexenol and lactic acid in the chosen anhydrous organic solvent (e.g., a 0.5 M solution).

-

Water Removal: Add activated molecular sieves (approximately 10% of the total reaction volume by weight) to the mixture to remove any residual water and the water produced during the esterification, which can inhibit the enzyme and shift the equilibrium towards the reactants.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme loading is 1-5% (w/w) of the total substrate weight.

-

Reaction: Stir the mixture at a constant temperature, typically between 40-60°C. The reaction progress can be monitored by taking small aliquots over time and analyzing them by gas chromatography (GC).

-

Reaction Quenching and Enzyme Recovery: Once the reaction has reached the desired conversion, stop the stirring and filter the reaction mixture to recover the immobilized lipase. The enzyme can often be washed with fresh solvent and reused.

-

Work-up: Transfer the filtrate to a separatory funnel. Wash the organic phase sequentially with a 5% sodium bicarbonate solution to remove unreacted lactic acid, followed by distilled water until the aqueous layer is neutral.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel to achieve high purity.

Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the analysis of volatile compounds like this compound, allowing for both qualitative and quantitative assessment.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Typical GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase at 5-10°C/min to 250°C.

-

Final hold: 5-10 minutes at 250°C.

-

-

Injection Mode: Split or splitless, depending on the sample concentration.

Typical MS Conditions:

-

Ion Source Temperature: 230°C.

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Mode: Full scan.

Data Analysis:

-

Identification of this compound is achieved by comparing the retention time and the mass spectrum of the analyte with that of a known standard or by matching the mass spectrum with a library database (e.g., NIST).

Potential Biological Relevance and Signaling Pathways

While this compound is primarily used in the flavor and fragrance industry, there is a growing interest in the biological activities of lactate and its derivatives. One supplier has noted "promising therapeutic attributes with regards to the treatment of neurodegenerative conditions" for this compound, although peer-reviewed scientific literature to substantiate this specific claim is currently lacking.

However, a substantial body of research highlights the emerging role of lactate as a signaling molecule in the central nervous system (CNS), with significant implications for neuroprotection. Lactate is no longer considered merely a metabolic waste product but is now recognized as an important energy substrate for neurons and a key player in astrocyte-neuron communication.

Lactate-Mediated Neuroprotective Signaling Pathway

Recent studies have elucidated a signaling cascade through which lactate can protect neurons from excitotoxicity, a common mechanism of neuronal damage in neurodegenerative diseases and ischemic events. This pathway involves the generation of ATP from lactate, which then acts as an extracellular signaling molecule.

Figure 1. A simplified diagram of a lactate-mediated neuroprotective signaling pathway.

Pathway Description:

-

Uptake: Extracellular lactate is transported into neurons via monocarboxylate transporters (MCTs).

-

Metabolism: Inside the neuron, lactate is converted to pyruvate by lactate dehydrogenase (LDH). Pyruvate then enters the mitochondria and is utilized in the tricarboxylic acid (TCA) cycle and oxidative phosphorylation to generate ATP.

-

ATP Release: The increased intracellular ATP is released into the extracellular space through pannexin channels.

-

Purinergic Signaling: Extracellular ATP acts as a signaling molecule by activating P2Y purinergic receptors on the neuronal surface.

-

Downstream Cascade: Activation of P2Y receptors triggers downstream signaling cascades, including the PI3K/Akt pathway.

-

Neuroprotection: This signaling cascade leads to the opening of ATP-sensitive potassium (KATP) channels, resulting in neuronal hyperpolarization. This hyperpolarization makes the neuron less excitable and therefore more resistant to excitotoxic insults, ultimately leading to neuroprotection.

The potential relevance of this compound to this pathway lies in its potential to be hydrolyzed in vivo to release lactate and cis-3-hexenol. The lipophilic nature of the ester may facilitate its transport across the blood-brain barrier, potentially acting as a pro-drug for lactate delivery to the CNS. However, this is a hypothesis that requires experimental validation. The biological effects of the cis-3-hexenol moiety would also need to be investigated.

Conclusion

This compound is a readily available fine chemical with well-established applications in the flavor and fragrance industries. For researchers in drug development, its potential as a lactate pro-drug for CNS applications presents an intriguing, albeit underexplored, avenue of investigation. The provided technical information and experimental protocols offer a starting point for further research into the synthesis, analysis, and potential therapeutic applications of this compound. Future studies are needed to elucidate the specific biological activities of this compound and to validate its potential role in neuroprotection.

References

- 1. Neuroprotective effects of lactate and ketone bodies in acute brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. chapmanhall.com [chapmanhall.com]

- 5. Lactate Is Answerable for Brain Function and Treating Brain Diseases: Energy Substrates and Signal Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective effects of lactate in brain ischemia: dependence on anesthetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of cis-3-Hexenyl lactate

For Researchers, Scientists, and Drug Development Professionals

cis-3-Hexenyl lactate (B86563) is an aroma compound valued for its mild, creamy, and green-fruity fragrance notes.[1] It is utilized in the flavor and fragrance industry, finding application in personal care products, household items, and as a flavoring agent.[1][2] This guide provides a comprehensive overview of its safety profile and handling precautions, compiled from various safety data sheets and technical sources, to ensure its safe use in research and development settings.

Section 1: Chemical and Physical Properties

cis-3-Hexenyl lactate is a colorless to pale yellow liquid.[3][4] A summary of its key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₆O₃ | [4][5] |

| Molecular Weight | 172.22 g/mol | [3][6] |

| CAS Number | 61931-81-5 | [4][5][6][7][8][9] |

| EC Number | 263-337-4 | [5][6][8][10] |

| FEMA Number | 3690 | [2][6][8][9][10][11] |

| Boiling Point | 71 °C @ 0.7 mmHg | [3][6][10][12] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [3][6] |

| Density / Specific Gravity | 0.968 - 0.987 g/mL at 25 °C | [4][5][6][10][12] |

| Refractive Index | 1.440 - 1.451 @ 20 °C | [4][5][6][10][12] |

| Solubility | Slightly soluble in water; soluble in organic solvents, oils, and ethanol.[3][4][5] | |

| Odor Profile | Fruity, green, leafy, waxy with tropical nuances.[3][5][10] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical. The GHS classification indicates it can cause skin, eye, and respiratory irritation.

| GHS Classification | Hazard Class | Hazard Statement | Signal Word |

| Skin Irritation | Category 2 | H315: Causes skin irritation | Warning |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation | Warning |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation | Warning |

The following diagram illustrates the relationship between the identified hazards.

Section 3: Toxicological Information

Key Toxicological Endpoints:

-

Acute Toxicity: While not quantified, the primary acute effects are irritation to the skin, eyes, and respiratory system upon contact or inhalation.[3][7] Ingestion is considered a low hazard.[7]

-

Genotoxicity: An in vitro micronucleus test concluded that this compound is non-clastogenic (does not cause damage to chromosomes).[13] A bacterial reverse mutation assay (Ames test) was also conducted.[13] Based on available data, it does not present a concern for genotoxic potential.[13]

-

Repeated Dose Toxicity: No specific studies were found. However, the total systemic exposure is reported to be below the Threshold of Toxicological Concern (TTC) for a Cramer Class I material.[13]

-

Reproductive Toxicity: No specific data is available. The systemic exposure is also below the TTC for this endpoint.[13]

Section 4: Handling Precautions and Exposure Controls

Safe handling of this compound requires adherence to standard laboratory safety protocols and the use of appropriate personal protective equipment (PPE).

Engineering Controls:

-

Work in a well-ventilated area, preferably with a local exhaust system or fume hood to prevent inhalation of vapors.[1][3][7][14]

Personal Protective Equipment (PPE):

| Protection Type | Specification | Source(s) |

| Eye/Face Protection | Safety goggles with side-shields or a face shield. | [1][2][7] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat or other protective clothing. | [1][7][15] |

| Respiratory Protection | Not typically required with adequate ventilation. If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA approved respirator. | [2][3][14] |

General Hygiene Practices:

-

Avoid breathing mist or vapor.[7]

-

Wash hands and any exposed skin thoroughly after handling.[7]

-

Do not eat, drink, or smoke in the work area.

-

Contaminated clothing should be removed and washed before reuse.[7]

The following workflow diagram outlines the recommended safe handling procedures.

Section 5: First-Aid and Emergency Procedures

In case of accidental exposure, follow these first-aid measures:

-

Inhalation: Move the affected person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[3][7]

-

Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[3][7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[3][7]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical advice.[3]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[3][7]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[7]

-

Specific Hazards: Under fire conditions, toxic fumes of carbon oxides may be emitted.[3]

Accidental Release Measures:

-

Personal Precautions: Eliminate all ignition sources.[7] Use personal protective equipment.[3]

-

Environmental Precautions: Prevent the substance from entering drains and waterways.[3]

-

Containment and Cleanup: Absorb the spill with an inert material such as sand, earth, or vermiculite.[3][7] Collect the material into a suitable, labeled container for disposal according to local regulations.[3]

Section 6: Storage and Disposal

Storage:

-

Store in a cool, dry, and well-ventilated place away from heat, sunlight, and ignition sources.[1][3][4]

-

Keep containers tightly sealed to prevent leakage and contamination.[3][7]

-

The recommended shelf life in unopened containers is 24 months.[4]

Disposal:

-

Dispose of contents and containers in accordance with local, regional, national, and international regulations.[7] This material and its container may need to be disposed of as hazardous waste.[7]

Section 7: Regulatory Information

-

Transport: this compound is generally not regulated as dangerous goods for transport by IATA (air) or IMDG (sea).[7][8]

-

TSCA: The substance is listed on the TSCA inventory.[7]

This guide is intended to provide essential safety and handling information for this compound in a laboratory or R&D setting. It is crucial to always consult the most current Safety Data Sheet from your supplier before use and to conduct a thorough risk assessment for your specific application.

References

- 1. This compound | 61931-81-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. echemi.com [echemi.com]

- 3. chemicalbull.com [chemicalbull.com]

- 4. aurochemicals.com [aurochemicals.com]

- 5. This compound [ventos.com]

- 6. 顺式-3-己烯醇乳酸酯 natural, ≥97%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 7. vigon.com [vigon.com]

- 8. vigon.com [vigon.com]

- 9. femaflavor.org [femaflavor.org]

- 10. This compound manufacturers and suppliers in China - ODOWELL [odowell.com]

- 11. WHO | JECFA [apps.who.int]

- 12. (Z)-3-hexen-1-yl lactate, 61931-81-5 [thegoodscentscompany.com]

- 13. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 14. fishersci.com [fishersci.com]

- 15. synerzine.com [synerzine.com]

The Biological Role of cis-3-Hexenyl Lactate in Plant Defense: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research elucidating the specific biological role of cis-3-Hexenyl lactate (B86563) in plant defense is limited in currently available scientific literature. This guide synthesizes information from its chemical precursors and structurally similar analogues—primarily Green Leaf Volatiles (GLVs) like (Z)-3-hexenol and the well-studied (Z)-3-hexenyl butyrate (B1204436)—to construct a scientifically-grounded, hypothetical framework for its function. The proposed pathways and roles are intended to serve as a foundation for future research.

Introduction

Plants, being sessile organisms, have evolved a sophisticated arsenal (B13267) of chemical defenses to combat a wide array of threats, including herbivores and pathogens. A key component of this defense system is the rapid release of volatile organic compounds (VOCs) upon tissue damage. Among the most common of these are the C6-compounds known as Green Leaf Volatiles (GLVs), which are responsible for the characteristic smell of freshly cut grass. This family includes aldehydes, alcohols, and their esters.

cis-3-Hexenyl lactate belongs to this family of GLV esters. While its precursors, such as (Z)-3-hexenal and (Z)-3-hexenol, are known to have direct antimicrobial and insecticidal properties and to participate in plant-plant signaling, the specific role of the lactate ester remains to be fully characterized.[1] By examining the established biosynthesis and signaling pathways of closely related GLV esters, we can infer the probable functions of this compound as a signaling molecule in priming and activating plant defense responses. This guide provides a detailed overview of its hypothesized biosynthesis, signaling cascade, potential biological effects, and the experimental protocols required to validate these hypotheses.

Hypothesized Biosynthesis of this compound

The biosynthesis of GLVs is initiated by physical damage to plant tissues, which brings membrane-bound fatty acids into contact with cytosolic enzymes. The pathway for the C6 alcohol precursor of this compound is well-established.[1]

-

Linolenic Acid Release: Mechanical damage disrupts cell membranes, releasing α-linolenic acid.

-

Hydroperoxide Formation: Lipoxygenase (LOX) adds an oxygen molecule to α-linolenic acid, forming 13-hydroperoxylinolenic acid.

-

Cleavage: The enzyme hydroperoxide lyase (HPL) cleaves the hydroperoxide, producing (Z)-3-hexenal.[1]

-

Reduction: (Z)-3-hexenal is rapidly reduced to (Z)-3-hexenol by alcohol dehydrogenase (ADH).[1]

-

Esterification (Hypothesized): The final step is the esterification of (Z)-3-hexenol. We hypothesize that an Alcohol Acyltransferase (AAT) enzyme catalyzes the transfer of a lactate group from a donor molecule (e.g., Lactoyl-CoA) to (Z)-3-hexenol, forming this compound. The identification of such a specific AAT remains a target for future research.

Figure 1: Hypothesized biosynthesis pathway of this compound.

Mode of Action: A Hypothesized Signaling Pathway

The signaling mechanism of GLV esters in plant defense has been elucidated through studies of analogues like (Z)-3-hexenyl butyrate (HB). HB is known to induce stomatal closure, a critical defense against bacterial invasion, and activate downstream defense gene expression.[2][3] We propose that this compound activates a similar signaling cascade.

-

Perception: this compound, perceived at the plasma membrane by a putative receptor, initiates the signaling cascade.

-

Calcium Influx: The first response is a rapid influx of extracellular Ca²⁺ into the cytosol through calcium-permeable channels.[2]

-

ROS Burst: The rise in cytosolic Ca²⁺ activates plasma membrane-bound NADPH oxidases (like RBOHs), which produce a burst of reactive oxygen species (ROS) in the apoplast.[2][3]

-

MAPK Cascade Activation: Both the Ca²⁺ signal and ROS burst lead to the phosphorylation and activation of a Mitogen-Activated Protein Kinase (MAPK) cascade (e.g., MPK3/MPK6).[2]

-

Transcriptional Reprogramming: The activated MAPKs translocate to the nucleus, where they phosphorylate transcription factors (TFs). This leads to the transcriptional reprogramming and expression of defense-related genes, such as those involved in phytoalexin biosynthesis and pathogenesis-related (PR) proteins.[4]

-

Physiological Response: The culmination of this pathway is a suite of defense responses, including stomatal closure to prevent pathogen entry and the production of antimicrobial compounds.[2] This response is believed to be independent of the plant hormone abscisic acid (ABA).[3]

Figure 2: Hypothesized signaling pathway for this compound-mediated defense.

Quantitative Data on Related GLV Esters

No quantitative data for this compound is currently available. The following tables summarize published data for (Z)-3-hexenyl butyrate (HB), providing a benchmark for the potential efficacy of related GLV esters.

Table 1: Effect of (Z)-3-Hexenyl Butyrate (HB) on Stomatal Aperture in Tomato (Solanum lycopersicum)

| Treatment Concentration | Mean Stomatal Aperture (μm) ± SE | Percent Reduction vs. Control | Reference |

| Control (0 µM HB) | 3.5 ± 0.2 | 0% | [2] |

| 50 µM HB | 1.8 ± 0.1 | ~49% | [2] |

| 100 µM HB | 1.2 ± 0.1 | ~66% | [2] |

Table 2: Effect of (Z)-3-Hexenyl Butyrate (HB) on Disease Severity in Tomato infected with Pseudomonas syringae pv. tomato DC3000

| Treatment | Disease Severity (Lesions/cm²) ± SE | Percent Reduction vs. Control | Reference |

| Control | 15.2 ± 1.5 | 0% | [3] |

| HB Treatment | 7.8 ± 0.9 | ~49% | [3] |

Key Experimental Protocols

Validating the role of this compound requires a series of established experimental procedures.

Protocol: Volatile Collection and Analysis by GC-MS